molecular formula C12H16N2O2 B1302842 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid CAS No. 774531-43-0

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid

Cat. No.: B1302842
CAS No.: 774531-43-0
M. Wt: 220.27 g/mol
InChI Key: FQQLUUHEXSHYTO-UHFFFAOYSA-N
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Description

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a pyridin-4-ylmethyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of piperidine-4-carboxylic acid as a starting material, which is then reacted with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-pyridin-4-ylmethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridin-4-ylmethyl group can engage in π-π interactions with aromatic residues in the binding sites of proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-pyridin-4-ylmethylpiperidine-4-carboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10/h1-2,5-6,11H,3-4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQLUUHEXSHYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375588
Record name 1-[(Pyridin-4-yl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774531-43-0
Record name 1-[(Pyridin-4-yl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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